(2S)-2-Amino-N-benzylpropanamide
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Description
(2S)-2-Amino-N-benzylpropanamide, also known as N-Benzylalaninamide, is a chemical compound that has been studied for its potential use in various scientific research applications. It is a derivative of the amino acid alanine and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Antifungal Applications
- Tripeptide Analysis: A study investigated antifungal tripeptides, including derivatives of (2S)-2-Amino-N-benzylpropanamide. The research focused on calculating molecular properties and structures, providing valuable insights for drug design, especially in antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Medicinal Chemistry
- PPARgamma Agonists: Research on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, related to the compound , revealed their potential in treating type 2 diabetes. The study provided valuable structure-activity relationships critical for developing new therapeutic agents (Cobb et al., 1998).
- VEGF Inhibitors: A study on benzamide derivatives, related to this compound, showed these compounds as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This has significant implications for cancer treatment (Borzilleri et al., 2006).
Pharmacological Activity
- Antihistaminic Properties: Research on 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, related to the compound of interest, evaluated their antihistaminic activity. This highlights their potential in treating allergies and related conditions (Arayne et al., 2017).
- Anticonvulsant Effects: A study on N-(2,6-dimethylphenyl)benzamide, a compound structurally related to this compound, demonstrated significant anticonvulsant activity in animal models. This suggests its potential use in epilepsy treatment (Robertson et al., 1987).
Biochemical Research
- PTR1 Inhibitors: A study on 2-amino-benzo[ d]thiazole derivatives, related to this compound, identified them as potent inhibitors of pteridine reductase-1 (PTR1). These findings are crucial for developing new treatments against Trypanosomatidic infections (Linciano et al., 2019).
Materials Science
- Metalloligands: Research on 2-Hydroxy-N-benzamide derivatives demonstrated their effectiveness as metalloligands for designing single-molecule and single-chain magnets. This has important implications for materials science and nanotechnology (Costes, Vendier, & Wernsdorfer, 2010).
properties
IUPAC Name |
(2S)-2-amino-N-benzylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHPVAHXPQMOJZ-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439915 |
Source
|
Record name | N-Benzyl-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75040-72-1 |
Source
|
Record name | N-Benzyl-L-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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